molecular formula C19H21NO4 B13709823 17-Allyl-4,5alpha-epoxy-3,14-dihydroxymorphinan-6-one-d5 Hydrochloride

17-Allyl-4,5alpha-epoxy-3,14-dihydroxymorphinan-6-one-d5 Hydrochloride

Cat. No.: B13709823
M. Wt: 332.4 g/mol
InChI Key: UZHSEJADLWPNLE-WXNBHMOSSA-N
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Description

17-Allyl-4,5alpha-epoxy-3,14-dihydroxymorphinan-6-one-d5 Hydrochloride is a synthetic opioid antagonist. It is structurally related to oxymorphone, differing by the substitution of an allyl group for the methyl group on the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17-Allyl-4,5alpha-epoxy-3,14-dihydroxymorphinan-6-one-d5 Hydrochloride begins with the conversion of oxymorphone to its diacetate form by reacting it with acetic anhydride. The diacetate is then treated with cyanogen bromide to form the desired naloxone structure . The reaction conditions typically involve refluxing the mixture at around 60°C for several hours .

Industrial Production Methods

Industrial production of naloxone hydrochloride involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

17-Allyl-4,5alpha-epoxy-3,14-dihydroxymorphinan-6-one-d5 Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific solvents to proceed efficiently .

Major Products Formed

The major products formed from these reactions include noroxymorphone (oxidation product) and oxymorphone (reduction product). Substitution reactions can yield a variety of derivatives depending on the substituent introduced .

Scientific Research Applications

17-Allyl-4,5alpha-epoxy-3,14-dihydroxymorphinan-6-one-d5 Hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 17-Allyl-4,5alpha-epoxy-3,14-dihydroxymorphinan-6-one-d5 Hydrochloride involves its binding to opioid receptors in the central nervous system. It competes with opioids for the mu, kappa, and sigma receptor sites, with the highest affinity for the mu receptor. By occupying these receptors, it prevents opioids from exerting their effects, thereby reversing opioid-induced respiratory depression, sedation, and hypotension .

Properties

Molecular Formula

C19H21NO4

Molecular Weight

332.4 g/mol

IUPAC Name

(4R,4aS,12bS)-4a,9-dihydroxy-3-(1,1,2,3,3-pentadeuterioprop-2-enyl)-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one

InChI

InChI=1S/C19H21NO4/c1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11/h2-4,14,17,21,23H,1,5-10H2/t14-,17?,18+,19-/m1/s1/i1D2,2D,8D2

InChI Key

UZHSEJADLWPNLE-WXNBHMOSSA-N

Isomeric SMILES

[2H]C(=C([2H])C([2H])([2H])N1CC[C@]23C4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)[2H]

Canonical SMILES

C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O

Origin of Product

United States

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